MFCD03011653

Description

MFCD03011653 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis. Such ligands are pivotal in asymmetric synthesis and industrial catalysis due to their tunable electronic and steric properties.

Properties

IUPAC Name |

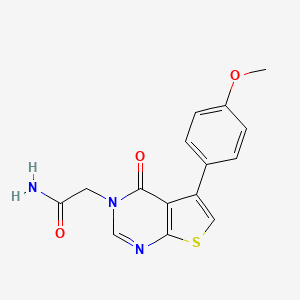

2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-21-10-4-2-9(3-5-10)11-7-22-14-13(11)15(20)18(8-17-14)6-12(16)19/h2-5,7-8H,6H2,1H3,(H2,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZKYTDWCWLDHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD03011653 involves several steps, including the use of specific reagents and conditions to achieve the desired product. The synthetic route typically starts with the preparation of intermediate compounds, followed by their conversion into the final product through a series of chemical reactions. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of this compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: MFCD03011653 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of oxidized derivatives.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound, resulting in reduced forms of the compound.

Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups, using reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound. Substitution reactions result in compounds with different functional groups, enhancing the compound’s versatility.

Scientific Research Applications

MFCD03011653 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: this compound is investigated for its therapeutic potential in treating various diseases, owing to its unique chemical structure and biological activity.

Industry: The compound finds applications in the production of specialty chemicals, pharmaceuticals, and materials with specific properties.

Mechanism of Action

MFCD03011653 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can focus on aspects such as:

Chemical Structure: Differences in the arrangement of atoms and functional groups.

Reactivity: Variations in the types of reactions and conditions required for their synthesis and modification.

Applications: Distinct applications in scientific research, medicine, and industry.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD03011653, three structurally and functionally analogous compounds are analyzed:

Table 1: Structural and Functional Comparison

Key Findings :

Structural Diversity :

- This compound’s phosphine-alkene hybrid structure distinguishes it from halogenated analogs like CAS 1533-03-5 (trifluoromethyl ketone) and CAS 918538-05-3 (dichloropyrrolotriazine). These differences impact metal-binding affinity and catalytic efficiency .

- CAS 1046861-20-4, a boronic acid derivative, shares functional relevance in Suzuki-Miyaura couplings but lacks the bifunctional coordination sites of this compound .

Synthetic Challenges :

- This compound likely requires multistep synthesis akin to hybrid ligands in , whereas CAS 1533-03-5 is synthesized via straightforward condensation (82% yield) .

- Palladium-dependent syntheses (e.g., CAS 918538-05-3) introduce cost and scalability limitations absent in simpler ligand systems .

Functional Performance :

- Trifluoromethyl groups in CAS 1533-03-5 enhance electrophilicity, critical for ketone-based pharmaceuticals, but reduce stability under basic conditions compared to phosphine-alkene ligands .

- CAS 1046861-20-4’s boronic acid moiety enables cross-coupling reactions but lacks the stereochemical control offered by this compound’s chiral centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.